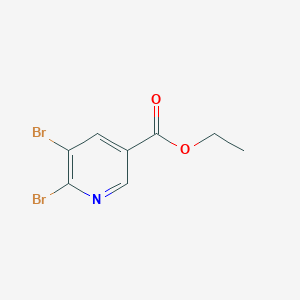

Ethyl 5,6-dibromonicotinate

Description

Overview of Nicotinate (B505614) Derivatives in Organic Synthesis

Nicotinate derivatives, esters or amides of nicotinic acid (pyridine-3-carboxylic acid), are recognized as privileged structural scaffolds in medicinal and biological chemistry. rsc.org The pyridine (B92270) core of these derivatives is a key feature in numerous biologically active molecules and natural products. rsc.orgnih.gov Nicotinamide (B372718), a related derivative, is a water-soluble B complex vitamin. nih.gov

Many nicotinate and nicotinamide derivatives have found applications in medicine and agrochemistry, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, antifungal, insecticidal, and herbicidal properties. rsc.orgnih.gov Notable examples of pharmaceuticals and agrochemicals built upon the nicotinate scaffold include:

Morniflumate: An anti-inflammatory drug. rsc.org

Tazarotene: An anti-keratinization agent. rsc.org

Boscalid: A broad-spectrum fungicide. rsc.orgnih.gov

Apatinib: An anti-cancer agent. nih.gov

The significance of these derivatives has driven the development of numerous synthetic methods for constructing the nicotinate framework, including condensation reactions, transition metal catalysis, and C-H functionalization. rsc.org Recent research has focused on creating more sustainable, practical, and metal-free strategies for their synthesis. rsc.org

Significance of Brominated Pyridines as Synthetic Intermediates

Brominated pyridines are crucial building blocks in organic synthesis, serving as versatile precursors for more complex molecules. researchgate.netnih.gov The carbon-bromine (C-Br) bond on the pyridine ring is a key functional group that facilitates a wide array of subsequent chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the diversification of the pyridine core.

The presence of bromine atoms enhances the reactivity of the pyridine ring, making it a valuable component for synthesizing pharmaceuticals, agrochemicals, and ligands for metal complexes. researchgate.netmdpi.com However, the synthesis of brominated pyridines can be challenging. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution, the typical method for brominating benzene (B151609), requires harsh conditions, such as strong acids and high temperatures, and can often lead to mixtures of regioisomers. researchgate.netnih.gov To overcome these limitations, modern synthetic chemistry has seen the development of novel methods for the regioselective bromination of pyridines, including the use of directing groups and innovative strategies involving ring-opening and closing sequences with Zincke imine intermediates. nih.govresearchgate.net

Contextualization of Ethyl 5,6-dibromonicotinate within Contemporary Research Domains

This compound is a specific halogenated pyridine carboxylate that embodies the synthetic utility discussed in the preceding sections. It features a nicotinate ester structure with two bromine atoms at the 5- and 6-positions of the pyridine ring. These structural features make it a valuable intermediate in targeted synthesis.

| Property | Data | Source(s) |

| CAS Number | 1190862-68-0 | chemsrc.comchemscene.com |

| Molecular Formula | C₈H₇Br₂NO₂ | chemscene.com |

| Molecular Weight | 308.95 g/mol | chemscene.com |

The reactivity of the two bromine atoms can be differentiated, allowing for selective functionalization at either the 5- or 6-position. This controlled reactivity is highly desirable in multi-step syntheses. Research has demonstrated the use of this compound as a key starting material in the development of potential therapeutics.

For instance, it has been used in the synthesis of novel substituted pyridine compounds that act as Calcium Release-Activated Calcium (CRAC) channel modulators. google.com These modulators have potential applications in treating a range of conditions, including cancer and thrombosis. google.com In one documented synthesis, this compound undergoes a nickel-catalyzed cross-coupling reaction with ethyl magnesium bromide, demonstrating its utility in forming new carbon-carbon bonds at the 6-position. google.com

Furthermore, this compound served as a precursor in the synthesis of p38 inhibitors, which are investigated for the treatment of cytokine-mediated diseases like rheumatoid arthritis. googleapis.com In this context, the dibrominated intermediate was subjected to a Suzuki coupling reaction with methylboronic acid, again highlighting its role as a versatile platform for building molecular complexity. googleapis.com A related compound, ethyl 6-amino-5-bromonicotinate, is also noted in chemical literature, further underscoring the importance of this substitution pattern. nih.gov The strategic placement of two reactive bromine atoms on the nicotinate framework positions this compound as a significant building block in contemporary drug discovery and organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5,6-dibromopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-2-13-8(12)5-3-6(9)7(10)11-4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZFHUQLVRJVMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10673264 | |

| Record name | Ethyl 5,6-dibromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190862-68-0 | |

| Record name | Ethyl 5,6-dibromopyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10673264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 5,6 Dibromonicotinate

Historical and Contemporary Approaches to the Preparation of Ethyl 5,6-dibromonicotinate

The synthesis of this compound has evolved from multi-step classical methods to more streamlined contemporary approaches. Historically, the preparation often involved the synthesis of a substituted pyridine (B92270) precursor followed by halogenation and subsequent functional group manipulations.

A foundational approach to dihalogenated nicotinic acids, including the 5,6-dibromo isomer, was pioneered by Setliff and co-workers. Their strategy often commenced with commercially available aminomethylpyridines. For instance, the synthesis of 5,6-dibromo-3-methylpyridine, a direct precursor to 5,6-dibromonicotinic acid, can be achieved through a multi-step sequence starting from 2-amino-3-methylpyridine. This process involves acetylation of the amino group, followed by bromination and subsequent deamination via a Sandmeyer-type reaction. google.comchemicalbook.comlookchem.com

A key intermediate in these syntheses is often a brominated aminomethylpyridine, such as 2-amino-5-bromo-3-methylpyridine, which is prepared by the bromination of 2-amino-3-methylpyridine. lookchem.cominnospk.comottokemi.com The subsequent introduction of the second bromine atom at the 6-position can be challenging and often requires harsh conditions.

Once the dibrominated methylpyridine is obtained, the next critical step is the oxidation of the methyl group to a carboxylic acid. This transformation has been traditionally accomplished using strong oxidizing agents like potassium permanganate. The resulting 5,6-dibromonicotinic acid can then be esterified to yield the target molecule, this compound, typically by reaction with ethanol (B145695) in the presence of an acid catalyst.

Contemporary approaches aim to improve the efficiency and reduce the number of steps involved in the synthesis. These methods may involve the direct halogenation of nicotinic acid or its ester, although achieving the desired regioselectivity can be a significant hurdle. Modern cross-coupling reactions and C-H activation strategies are also being explored to provide more direct routes to polysubstituted pyridines, including this compound.

Table 1: Comparison of Historical and Potential Contemporary Synthetic Routes

| Step | Historical Approach | Potential Contemporary Approach |

| Starting Material | 2-Amino-3-methylpyridine | Ethyl nicotinate (B505614) or Nicotinic acid |

| Key Transformations | Multi-step sequence: Acetylation, Bromination, Deamination (Sandmeyer), Oxidation, Esterification | Direct C-H activation/halogenation, Catalytic cross-coupling |

| Reagents | Acetic anhydride, Bromine, Sodium nitrite, Cuprous bromide, Potassium permanganate, Ethanol, Sulfuric acid | Transition metal catalysts, Modern halogenating agents, Milder oxidants |

| Number of Steps | 5-6 steps | 1-3 steps |

| Overall Yield | Generally lower | Potentially higher |

Mechanistic Investigations of Dibromination Reactions on Nicotinate Esters

The dibromination of nicotinate esters is an example of electrophilic aromatic substitution on a pyridine ring, a system that is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The mechanism of this reaction is influenced by the electronic properties of the substituents already present on the ring.

In the case of ethyl nicotinate, the ester group at the 3-position is an electron-withdrawing group, which further deactivates the pyridine ring towards electrophilic attack. However, it directs incoming electrophiles primarily to the 5- and to a lesser extent, the 2- and 6-positions. The nitrogen atom itself strongly deactivates the adjacent 2- and 6-positions.

The formation of the 5,6-dibromo isomer specifically suggests a reaction pathway that deviates from the expected electronic effects or proceeds under conditions where kinetic and thermodynamic factors favor this particular substitution pattern. The high temperatures and strongly acidic conditions often employed in historical syntheses can influence the regioselectivity of the halogenation. Under such conditions, the reaction may proceed through a protonated pyridine species, which would further alter the directing effects of the substituents.

The mechanism for the bromination of a pre-functionalized pyridine, such as 5-bromo-3-methylpyridine, to introduce a second bromine at the 6-position is also governed by electrophilic aromatic substitution principles. The methyl group is an activating, ortho-, para-director, while the bromo group is a deactivating, ortho-, para-director. Their combined influence, along with the deactivating effect of the ring nitrogen, ultimately dictates the position of the incoming electrophile.

Catalytic Strategies for Efficient Bromination of Pyridine Systems

The development of catalytic methods for the bromination of pyridines is an active area of research, aiming to overcome the inherent low reactivity of the pyridine ring and to achieve high regioselectivity under milder conditions. Various catalytic systems have been explored for the halogenation of aromatic and heteroaromatic compounds, some of which could be applied to the synthesis of this compound.

Lewis Acid Catalysis: Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly used to polarize the bromine molecule, generating a more potent electrophile that can attack the deactivated pyridine ring. However, these catalysts can also coordinate to the pyridine nitrogen, further deactivating the ring. The choice of Lewis acid and reaction conditions is therefore crucial to achieve the desired transformation.

Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium, copper, and rhodium, have shown great promise in the C-H functionalization of pyridines. These methods often involve the use of a directing group to achieve high regioselectivity. For the synthesis of this compound, a strategy could involve the use of a directing group at a position that facilitates the introduction of bromine at the 5- and 6-positions.

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites or clays, can offer advantages in terms of ease of separation and catalyst recycling. These materials can provide a microenvironment that enhances the reactivity of the pyridine ring and influences the regioselectivity of the bromination.

Recent advancements in catalysis also include the use of organocatalysts and photoredox catalysis for the functionalization of pyridines. While not yet specifically reported for the synthesis of this compound, these emerging technologies offer potential for the development of more efficient and selective bromination protocols.

Stereoselective and Regioselective Synthesis Considerations

In the context of this compound, which is an achiral molecule, stereoselectivity is not a primary concern. However, regioselectivity is of paramount importance. The key challenge is to introduce the two bromine atoms specifically at the 5- and 6-positions of the pyridine ring, avoiding the formation of other isomers.

As discussed in the mechanistic section, the inherent electronic properties of the pyridine ring and the substituents can lead to a mixture of products. Achieving high regioselectivity often relies on a carefully planned synthetic strategy.

Use of Blocking Groups: One approach to control regioselectivity is the use of blocking groups. A bulky substituent can be temporarily introduced at a more reactive position to direct the bromination to the desired sites. The blocking group is then removed in a subsequent step.

Directed Ortho-Metalation (DoM): This powerful technique involves the use of a directing group that coordinates to an organolithium reagent, leading to deprotonation at an adjacent position. The resulting lithiated species can then be quenched with an electrophilic bromine source. By choosing an appropriate directing group, it is possible to achieve highly regioselective halogenation.

Control of Reaction Conditions: The regioselectivity of bromination can be highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the brominating agent. For example, the use of N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to a different regiochemical outcome compared to electrophilic bromination with bromine and a Lewis acid. Careful optimization of these parameters is essential to maximize the yield of the desired 5,6-dibromo isomer.

The synthesis of polysubstituted pyridines often involves a multi-step approach where the substituents are introduced in a specific order to ensure the correct regiochemistry. In the case of this compound, the historical syntheses that start from a pre-functionalized pyridine and introduce the bromine atoms sequentially are a testament to the importance of a well-designed synthetic route to control regioselectivity.

Development of Sustainable Synthetic Protocols for this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, with the aim of reducing the environmental impact of chemical processes. The development of sustainable synthetic protocols for this compound would involve several key considerations:

Atom Economy: Traditional multi-step syntheses often have low atom economy due to the use of stoichiometric reagents and the generation of significant amounts of waste. More atom-economical approaches, such as direct C-H activation and halogenation, would be preferable.

Use of Safer Reagents: The use of hazardous reagents such as liquid bromine and strong acids should be minimized or replaced with safer alternatives. A variety of less hazardous brominating agents are available, including N-bromosuccinimide (NBS), and hydrobromic acid in combination with an oxidant like hydrogen peroxide. mdpi.com

Energy Efficiency: Reactions that can be performed at lower temperatures and pressures are more energy-efficient. The use of catalysts can often enable reactions to proceed under milder conditions. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption.

Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a chemical process. The use of greener solvents, such as water, ethanol, or supercritical fluids, is encouraged. Solvent-free reactions, where possible, are an even more sustainable option.

Waste Reduction: The entire synthetic route should be designed to minimize the generation of waste. This can be achieved through the use of high-yielding reactions, catalytic methods, and the recycling of reagents and solvents.

Table 2: Potential Green Chemistry Improvements for the Synthesis of this compound

| Traditional Method Aspect | Sustainable Alternative |

| Brominating Agent | Liquid Bromine |

| Oxidizing Agent | Potassium Permanganate |

| Solvents | Halogenated solvents, Strong acids |

| Catalysis | Stoichiometric Lewis acids |

| Energy | High-temperature reactions |

The development of sustainable synthetic protocols for this compound is an ongoing challenge that requires innovation in catalyst design, reaction engineering, and the application of green chemistry principles.

Elucidating Chemical Reactivity and Transformation Pathways

Halogen-Metal Exchange Reactions and Cross-Coupling Methodologies

The bromine atoms at the 5- and 6-positions of the pyridine (B92270) ring are susceptible to halogen-metal exchange, a fundamental transformation in organometallic chemistry that converts organic halides into organometallic reagents. wikipedia.org This reaction is crucial for creating new carbon-carbon and carbon-heteroatom bonds.

Halogen-Metal Exchange:

Treating Ethyl 5,6-dibromonicotinate with strong bases, such as organolithium reagents (e.g., n-butyllithium or t-butyllithium) at low temperatures, can facilitate the exchange of one of the bromine atoms with a lithium atom. tcnj.edu The position of the exchange is influenced by the reaction conditions and the directing effects of the substituents. The resulting lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles.

Similarly, Grignard reagents can be prepared through halogen-magnesium exchange, typically using reagents like isopropylmagnesium chloride. nih.gov This method can tolerate a wider range of functional groups compared to organolithium reagents. nih.gov

Cross-Coupling Reactions:

The generated organometallic intermediates, or the parent dibromo compound itself, can participate in various palladium-catalyzed cross-coupling reactions to form new C-C bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide. wikipedia.orgdiva-portal.org this compound can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to yield substituted nicotinates. nih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Stille Coupling: The Stille reaction couples the organic halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This method is also highly versatile, though the toxicity of the tin reagents is a significant drawback. wikipedia.org

Below is a table summarizing typical conditions for these cross-coupling reactions with similar bromo-aromatic substrates.

| Reaction | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | High |

| Stille | Pd(PPh₃)₄ | - | Toluene | 100 | Moderate to High |

Note: The yields are generalized from reactions with similar substrates and may vary for this compound.

Nucleophilic Substitution Reactions at the Pyridine Core

The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups and bearing a good leaving group. In this compound, the bromine atoms can act as leaving groups.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the ring. The positions most susceptible to nucleophilic attack on a pyridine ring are the ortho and para positions (2-, 4-, and 6-positions) relative to the ring nitrogen. Therefore, the bromine at the 6-position is expected to be more reactive towards nucleophiles than the bromine at the 5-position.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to a diverse range of substituted nicotinates.

Electrophilic Aromatic Substitution Studies on the Dibrominated Pyridine Ring

In contrast to nucleophilic substitution, electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly disfavored compared to benzene (B151609). The electronegative nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density. Furthermore, under the acidic conditions often required for SEAr, the nitrogen atom is protonated, further deactivating the ring.

When electrophilic substitution does occur, it is directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. In this compound, the 5-position is already substituted. The remaining open positions are 2- and 4-. Given the strong deactivating effect of the two bromine atoms and the pyridine nitrogen, forcing conditions would be required for any electrophilic substitution to occur, and the reaction would likely be low-yielding and may result in a mixture of products.

Ester Functional Group Modifications and Transesterification Reactions

The ethyl ester group at the 3-position of this compound provides a handle for various chemical modifications.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5,6-dibromonicotinic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically achieved using an aqueous solution of a strong base like sodium hydroxide, followed by acidification.

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic conditions would yield Mthis compound. This reaction is often driven to completion by using a large excess of the reactant alcohol. masterorganicchemistry.com

| Reaction | Reagents | Product |

| Hydrolysis | NaOH (aq), then H⁺ | 5,6-dibromonicotinic acid |

| Transesterification | CH₃OH, H⁺ catalyst | Mthis compound |

Thermal and Photochemical Degradation Pathways of this compound

The stability of this compound under thermal and photochemical stress is an important consideration. Brominated aromatic compounds, in general, can undergo degradation through various pathways.

Thermal Degradation: At elevated temperatures, the C-Br bonds can undergo homolytic cleavage to form bromine radicals and a pyridyl radical. These reactive intermediates can then participate in a variety of subsequent reactions, including hydrogen abstraction to form the monobrominated or debrominated nicotinate (B505614), or they can react with other molecules to form a complex mixture of products. The ethyl ester group can also undergo thermal decomposition, potentially leading to the elimination of ethylene (B1197577) and the formation of the carboxylic acid. researchgate.net

Photochemical Degradation: Exposure to ultraviolet (UV) radiation can also induce the cleavage of the C-Br bonds. The energy from the photons can be sufficient to promote an electron to an antibonding orbital, leading to bond dissociation. The resulting radicals can then undergo similar reactions as in thermal degradation. The degradation of brominated aromatic compounds in the environment is a significant area of research due to the potential formation of toxic byproducts.

The specific degradation products and pathways for this compound would depend on the specific conditions, such as temperature, wavelength of light, and the presence of other reactive species.

Strategic Applications in Complex Organic Synthesis

Ethyl 5,6-dibromonicotinate as a Precursor for Polysubstituted Pyridine (B92270) Derivatives

The dibrominated nature of this compound makes it an excellent substrate for a variety of cross-coupling reactions, enabling the synthesis of a diverse range of polysubstituted pyridines. The differential reactivity of the bromine atoms can, in principle, be exploited for sequential and site-selective reactions.

Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. By carefully selecting catalysts, ligands, and reaction conditions, chemists can selectively substitute the bromine atoms with a wide array of functional groups, including aryl, alkyl, alkynyl, and amino moieties.

Table 1: Potential Cross-Coupling Reactions of this compound

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki-Miyaura | Organoboron Reagents | C-C | Aryl/Alkyl-substituted Nicotinates |

| Stille | Organotin Reagents | C-C | Aryl/Alkyl/Vinyl-substituted Nicotinates |

| Sonogashira | Terminal Alkynes | C-C (sp) | Alkynyl-substituted Nicotinates |

| Buchwald-Hartwig | Amines, Amides | C-N | Amino/Amido-substituted Nicotinates |

This table represents potential applications based on the known reactivity of dibrominated pyridines.

Detailed research findings would be necessary to confirm the specific conditions and outcomes for this compound in these reactions. The electronic and steric effects of the ethyl nicotinate (B505614) moiety would play a crucial role in determining the regioselectivity and efficiency of these transformations.

Utilization in Heterocyclic Ring Annulation and Fusion Strategies

The strategic placement of two vicinal bromine atoms in this compound provides a unique opportunity for the construction of fused heterocyclic systems. Through sequential or one-pot double functionalization, new rings can be annulated onto the pyridine core, leading to the formation of complex polycyclic aromatic systems.

For instance, a double Sonogashira coupling with a suitable di-alkyne could be envisioned to form a new carbocyclic or heterocyclic ring fused to the pyridine. Similarly, a tandem Buchwald-Hartwig amination with a diamine could lead to the formation of a fused diazine ring. These annulation strategies are highly valuable for the synthesis of novel scaffolds with potential applications in materials science and medicinal chemistry.

Role as a Key Intermediate in Multicomponent Reaction Design

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. This compound, with its multiple reactive sites, could be designed as a key building block in novel MCRs.

For example, one of the bromine atoms could undergo an initial transformation, such as conversion to an amino or hydroxyl group, which could then participate in a subsequent MCR. Alternatively, the dibromo functionality itself could be part of a more complex MCR cascade, where the initial product undergoes further in-situ transformations. The design of such MCRs would offer a rapid and diversity-oriented approach to complex pyridine-containing molecules.

Scaffold Engineering through Selective Functional Group Interconversions

The functional groups present in this compound—the two bromine atoms and the ethyl ester—can be selectively manipulated to engineer the molecular scaffold. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, nitriles, or can be used for further coupling reactions.

The bromine atoms can be selectively reduced or replaced through nucleophilic aromatic substitution under specific conditions, further expanding the diversity of accessible derivatives. The ability to perform these functional group interconversions in a controlled manner is crucial for the rational design and synthesis of target molecules with specific properties.

Table 2: Potential Functional Group Interconversions of this compound

| Functional Group | Reagent/Condition | Transformed Functional Group |

| Ethyl Ester | Acid/Base Hydrolysis | Carboxylic Acid |

| Carboxylic Acid | SOCl₂, Amine | Amide |

| Bromo | Strong Nucleophile | Varies (e.g., Alkoxy, Thiol) |

| Bromo | Reducing Agent | Hydrogen |

This table illustrates potential transformations. Specific reagents and conditions would need to be determined experimentally.

Medicinal Chemistry Research and Biological Activity Profiling

Design and Synthesis of Novel Ethyl 5,6-dibromonicotinate Analogues for Drug Discovery

The design of novel analogues of this compound is a crucial first step in the drug discovery process, aiming to create new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. Drawing inspiration from the synthesis of other novel compounds, the process for creating analogues of this compound would likely involve strategic modifications to its core structure nih.gov.

Key synthetic strategies could include:

Modification of the Ester Group: The ethyl ester group could be replaced with a variety of other esters, amides, or other functional groups to explore interactions with different biological targets.

Substitution at the Pyridine (B92270) Ring: While the bromine atoms at positions 5 and 6 are a defining feature, their replacement with other halogens (e.g., chlorine, fluorine) or other small substituents could be explored to fine-tune the electronic properties of the molecule.

Introduction of New Functional Groups: Appending additional functional groups at other positions on the pyridine ring could lead to new interactions with biological targets and improved pharmacological properties.

The synthesis of these novel analogues would likely employ modern organic chemistry techniques to ensure high yield and purity, which are essential for subsequent biological evaluation.

Investigation of Potential Pharmacological Properties of Derived Compounds

Once synthesized, the novel analogues of this compound would undergo a battery of in vitro and in vivo assays to determine their potential pharmacological properties. Based on the activities of other heterocyclic compounds, key areas of investigation would include their antioxidant and anti-inflammatory effects.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Compounds with antioxidant properties can help to mitigate this damage. The antioxidant potential of this compound derivatives could be assessed using a variety of standard assays.

Commonly Used Antioxidant Assays:

| Assay | Principle |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Similar to the DPPH assay, this test measures the scavenging of the ABTS radical cation. |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Evaluates the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). |

| Cellular Antioxidant Activity (CAA) Assay | Measures the antioxidant activity of a compound within a cell-based system, providing a more biologically relevant assessment. |

Initial screening of this compound analogues would likely reveal a range of antioxidant activities, with some compounds potentially showing potent radical scavenging abilities.

Inflammation is a complex biological response to harmful stimuli and is a key factor in many chronic diseases. The anti-inflammatory potential of this compound derivatives could be investigated through various in vitro and in vivo models.

Methods for Assessing Anti-inflammatory Activity:

| Assay/Model | Description |

| Inhibition of Pro-inflammatory Enzymes | Measuring the inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key mediators of inflammation. |

| Measurement of Pro-inflammatory Cytokines | Quantifying the reduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cell cultures (e.g., lipopolysaccharide-stimulated macrophages). |

| In Vivo Models of Inflammation | Utilizing animal models such as carrageenan-induced paw edema in rats to assess the in vivo anti-inflammatory effects of the compounds. |

It is hypothesized that certain derivatives of this compound could exhibit significant anti-inflammatory effects by modulating these key inflammatory pathways.

Modulatory Effects on Biological Targets (e.g., CRAC channels)

Calcium release-activated calcium (CRAC) channels are important regulators of intracellular calcium signaling and are involved in a wide range of cellular processes, including immune responses. Modulation of CRAC channels has emerged as a promising therapeutic strategy for autoimmune diseases and other conditions. Given that various small molecules can interact with ion channels, it is plausible that derivatives of this compound could act as modulators of CRAC channels.

Investigations in this area would involve electrophysiological techniques, such as patch-clamp recordings, to measure the effect of the compounds on CRAC channel activity in cells. Compounds that demonstrate either inhibitory or activating effects on CRAC channels could be further developed as potential therapeutic agents.

Structure-Activity Relationship (SAR) Analyses for Halogenated Nicotinates and Related Heterocycles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For halogenated nicotinates like this compound, SAR analyses would focus on understanding the role of the halogen atoms and other structural features.

Key SAR Considerations for Halogenated Nicotinates:

| Structural Feature | Potential Impact on Activity |

| Nature of the Halogen | The type of halogen (F, Cl, Br, I) can affect the compound's lipophilicity, electronic properties, and ability to form halogen bonds, all of which can influence biological activity. |

| Position of the Halogen | The position of the halogen atoms on the pyridine ring can dramatically alter the molecule's interaction with its biological target. |

| Ester/Amide Group | Modifications to the ester or amide group can impact solubility, metabolic stability, and binding affinity. |

| Other Substituents | The presence of other substituents on the pyridine ring can provide additional points of interaction with a target protein, potentially enhancing potency and selectivity. |

Systematic modification of the this compound scaffold and subsequent biological testing would allow for the development of a comprehensive SAR profile, guiding the design of more potent and selective analogues nih.govnih.govdrugdesign.org.

In Silico ADME Predictions and Bioavailability Assessments for Derivative Compounds

In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds to predict their pharmacokinetic behavior in the body. In silico (computer-based) models are valuable tools for predicting these properties before a compound is synthesized, saving time and resources iapchem.org.

Common In Silico ADME Predictions:

| ADME Parameter | Predicted Property |

| Absorption | Prediction of oral bioavailability, intestinal absorption, and potential for P-glycoprotein efflux. |

| Distribution | Estimation of plasma protein binding and blood-brain barrier permeability. |

| Metabolism | Identification of potential sites of metabolism by cytochrome P450 enzymes. |

| Excretion | Prediction of the likely routes of elimination from the body. |

| Toxicity | Early assessment of potential toxicities, such as hERG channel inhibition or mutagenicity. |

For derivatives of this compound, in silico ADME predictions would be used to prioritize compounds with favorable pharmacokinetic profiles for further development nih.gov. These computational assessments, combined with experimental data, provide a more complete picture of a compound's potential as a drug candidate.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and geometry of a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. mdpi.com It is particularly well-suited for studying the electronic structure of molecules like Ethyl 5,6-dibromonicotinate. DFT calculations can elucidate key properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). For instance, in a study of the related compound ethyl 5-amino-2-bromoisonicotinate, DFT at the B3LYP/6-311+G(d,p) level was used to optimize the molecular structure and calculate the HOMO-LUMO energy gap, which was found to be 4.0931 eV. nih.gov The MEP map generated in such a study helps to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

The application of DFT to this compound would likely involve geometry optimization to find the most stable conformation, followed by frequency calculations to ensure it is a true minimum on the potential energy surface. The vibrational frequencies obtained can be compared with experimental infrared and Raman spectra to validate the computational model. Furthermore, DFT can be used to calculate various molecular descriptors that are important for understanding its reactivity and intermolecular interactions.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to predicting spectroscopic properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy for certain properties. For halogenated fused-ring heteroaromatics, quantum chemistry calculations are essential for predicting halogen bonding. nih.gov

For this compound, ab initio calculations could be employed to predict its nuclear magnetic resonance (NMR) chemical shifts, which are highly sensitive to the electronic environment of the nuclei. Time-dependent DFT (TD-DFT) is a common approach for calculating the electronic absorption spectra of organic molecules, providing insights into their photophysical properties. epa.gov By calculating the energies of the excited states, it is possible to predict the wavelengths of maximum absorption (λmax).

Molecular Dynamics Simulations to Understand Conformational Landscapes

The static picture provided by quantum chemical calculations can be complemented by molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound, which has rotatable bonds in its ethyl ester group.

An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and then solving Newton's equations of motion for all the atoms in the system. The resulting trajectory provides a wealth of information about the molecule's dynamic behavior, including its preferred conformations, the flexibility of different parts of the molecule, and its interactions with the surrounding solvent molecules. For example, MD simulations have been used to study the stability of protein-ligand complexes, revealing how the ligand and protein adapt to each other over time. mdpi.com

Reaction Mechanism Elucidation through Transition State Theory

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. Transition State Theory can then be used to calculate the reaction rate constants.

For this compound, theoretical methods could be used to study its reactivity in various chemical transformations. For example, the mechanism of nucleophilic aromatic substitution, a common reaction for halogenated pyridines, could be investigated. DFT calculations would be employed to locate the transition state for the substitution reaction and to calculate the activation energy barrier. This information would be valuable for understanding the compound's reactivity and for designing synthetic routes to its derivatives.

Molecular Docking and Ligand-Target Interaction Analysis for this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as a derivative of this compound, might bind to a biological target, such as a protein or a nucleic acid.

In a typical molecular docking study, a three-dimensional structure of the target receptor is obtained from experimental methods like X-ray crystallography or NMR spectroscopy. The ligand, in this case, a derivative of this compound, is then placed in the binding site of the receptor, and a scoring function is used to estimate the binding affinity. For instance, a study on ethyl 5-amino-2-bromoisonicotinate involved docking the compound into the active site of the COVID-19 main protease, revealing a moderate binding affinity. nih.gov Such studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are built by finding a mathematical relationship between a set of molecular descriptors and the property of interest.

For a series of derivatives of this compound, a QSAR study could be undertaken to correlate their structural features with a particular biological activity, such as enzyme inhibition or receptor binding. The first step would be to calculate a wide range of molecular descriptors for each compound, including electronic, steric, and hydrophobic parameters. Then, statistical methods such as multiple linear regression or machine learning algorithms would be used to build a predictive model. A successful QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

Data Tables

Table 1: Illustrative DFT-Calculated Properties of a Halogenated Nicotinate (B505614) Derivative

| Property | Calculated Value | Method | Basis Set |

| Total Energy (Hartree) | -2845.67 | B3LYP | 6-311+G(d,p) |

| HOMO Energy (eV) | -6.89 | B3LYP | 6-311+G(d,p) |

| LUMO Energy (eV) | -2.80 | B3LYP | 6-311+G(d,p) |

| HOMO-LUMO Gap (eV) | 4.09 | B3LYP | 6-311+G(d,p) |

| Dipole Moment (Debye) | 3.45 | B3LYP | 6-311+G(d,p) |

Note: The data in this table is illustrative and based on a related compound, ethyl 5-amino-2-bromoisonicotinate, as specific data for this compound was not found in the searched literature. nih.gov

Table 2: Example Molecular Docking Results for a Nicotinate Derivative with a Target Protein

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Ethyl 5-amino-2-bromoisonicotinate | COVID-19 Main Protease | -5.4 | HIS41, CYS145, GLU166 |

Note: This table presents example data from a study on a related isonicotinate (B8489971) derivative to illustrate the type of information obtained from molecular docking studies. nih.gov

Advanced Analytical Techniques in Characterization and Purity Assessment

Spectroscopic Characterization (NMR, IR, UV-Vis Spectroscopy)

Spectroscopy is fundamental to elucidating the molecular structure of Ethyl 5,6-dibromonicotinate. Each method probes different aspects of the molecule's chemical bonds and electronic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals for the ethyl group and the two protons on the pyridine (B92270) ring. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the three methyl (-CH₃-) protons, and a triplet for the methyl protons coupled to the two methylene protons. youtube.com The two aromatic protons on the dibrominated pyridine ring would appear as singlets in the downfield region, their chemical shifts influenced by the deshielding effects of the electronegative bromine atoms and the ester group. Based on data from the parent compound, Ethyl nicotinate (B505614), the aromatic protons are significantly shifted downfield. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound is expected to show eight unique signals: one for the carbonyl carbon of the ester, five for the carbons of the pyridine ring (two of which are directly bonded to bromine), and two for the ethyl group carbons. The positions of the ring carbons are diagnostic, with the carbons bonded to bromine showing characteristic shifts.

Expected ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS, based on data for analogous compounds.

| Spectrum | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H NMR | H-2 (Pyridine) | ~8.9 - 9.2 | Singlet (s) | N/A |

| H-4 (Pyridine) | ~8.5 - 8.8 | Singlet (s) | N/A | |

| -O-CH₂-CH₃ | ~4.4 - 4.6 | Quartet (q) | ~7.1 | |

| -O-CH₂-CH₃ | ~1.4 - 1.6 | Triplet (t) | ~7.1 | |

| ¹³C NMR | C=O (Ester) | ~163 - 165 | - | - |

| C-2 (Pyridine) | ~152 - 155 | - | - | |

| C-6 (Pyridine, C-Br) | ~148 - 151 | - | - | |

| C-4 (Pyridine) | ~140 - 143 | - | - | |

| C-3 (Pyridine) | ~128 - 131 | - | - | |

| C-5 (Pyridine, C-Br) | ~120 - 123 | - | - | |

| -O-CH₂-CH₃ | ~62 - 64 | - | - | |

| -O-CH₂-CH₃ | ~14 - 15 | - | - |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. purdue.edu The IR spectrum of this compound is characterized by several key absorption bands. The most prominent peak is the strong C=O (carbonyl) stretch of the ester group. Other significant absorptions include C-O stretches associated with the ester, C=C and C=N stretching vibrations from the aromatic pyridine ring, and C-H stretching from both the aromatic ring and the aliphatic ethyl group. researchgate.net The presence of heavy bromine atoms is indicated by C-Br stretching vibrations, which appear at low wavenumbers in the fingerprint region. spectroscopyonline.com

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2985 - 2850 | Aliphatic C-H Stretch | Medium |

| 1735 - 1715 | Ester C=O Stretch | Strong |

| 1600 - 1450 | Aromatic C=C and C=N Stretches | Medium-Strong |

| 1300 - 1100 | Ester C-O Stretches | Strong |

| 700 - 550 | C-Br Stretch | Medium-Strong |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is a chromophore that absorbs UV light, typically showing π → π* and n → π* transitions. researchgate.net For this compound, the presence of the bromine atoms and the ester group, which act as auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted pyridine. nist.gov Analysis of related brominated pyridines suggests that the primary π → π* transitions would likely occur in the 220-300 nm range. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₈H₇Br₂NO₂), the calculated monoisotopic mass is 308.8899 amu.

High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, validating the molecular formula. A key feature in the mass spectrum of this compound is the isotopic pattern caused by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), in nearly equal abundance. This results in a characteristic M, M+2, and M+4 isotopic cluster for the molecular ion peak ([M]⁺) with a relative intensity ratio of approximately 1:2:1.

Electron ionization (EI) or electrospray ionization (ESI) techniques are used to generate ions and analyze their fragmentation patterns. rsc.org The fragmentation of this compound is expected to follow pathways typical for ethyl esters, such as the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) or the loss of ethylene (B1197577) (C₂H₄, 28 Da) via a McLafferty rearrangement. libretexts.org Cleavage of the bromine atoms can also be observed. Analysis of the parent compound, Ethyl nicotinate, shows primary fragments corresponding to the loss of the ethoxy group. mzcloud.org

Expected Key Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |

|---|---|---|

| 309 / 311 / 313 | [C₈H₇Br₂NO₂]⁺ | Molecular Ion (M⁺) showing the characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| 281 / 283 / 285 | [M - C₂H₄]⁺ | Loss of ethylene from the ethyl ester via McLafferty rearrangement. |

| 264 / 266 / 268 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical; formation of the dibromonicotinoyl cation. |

| 230 / 232 | [M - Br - C₂H₄]⁺ | Loss of a bromine atom and ethylene. |

Chromatographic Techniques (HPLC, GC, TLC) for Purity and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities, starting materials, and by-products, thereby allowing for accurate purity assessment and real-time reaction monitoring.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of non-volatile compounds. For this compound, a reversed-phase method using a C18 column would be suitable. helixchrom.com The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, possibly with a buffer. helixchrom.comsielc.com Detection is typically achieved with a UV detector set to a wavelength where the compound strongly absorbs (e.g., ~270 nm). The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): As a compound with sufficient volatility and thermal stability, this compound can also be analyzed by GC. This technique is particularly effective for assessing purity and detecting volatile impurities. A capillary column with a non-polar or medium-polarity stationary phase would be used, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification of separated components.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used primarily to monitor the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a silica (B1680970) gel plate, which is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The separation of spots corresponding to starting materials, intermediates, and the final product can be visualized under UV light, allowing for a qualitative assessment of the reaction's completion.

X-ray Crystallography for Definitive Solid-State Structure Determination

When this compound can be grown as a suitable single crystal, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal lattice.

The resulting crystal structure would provide highly accurate measurements of:

Bond Lengths and Angles: Confirming the covalent structure of the molecule without ambiguity.

Molecular Conformation: Revealing the orientation of the ethyl ester group relative to the plane of the pyridine ring.

Intermolecular Interactions: Identifying and quantifying non-covalent forces such as halogen bonding (Br···N or Br···O interactions), π-π stacking between pyridine rings, or dipole-dipole interactions, which govern the crystal packing. researchgate.net

Patent Landscape and Intellectual Property Analysis

Review of Synthetic Method Patents Involving Ethyl 5,6-dibromonicotinate

While patents specifically detailing the synthesis of this compound are not abundantly found in the public domain, the patent literature for related halogenated pyridine (B92270) derivatives provides significant insights into potential synthetic routes. The synthesis of pyridine carboxylic acid esters often involves the reaction of dihalopyridines with carbon monoxide and an alcohol in the presence of a palladium catalyst and a weak base. For instance, a patented process describes the preparation of pyridine carboxylic acid ester derivatives by reacting a 2,3-dihalopyridine with carbon monoxide and a C1-C4 alkanol. google.com This methodology could theoretically be adapted for the synthesis of this compound from a corresponding tetrabrominated pyridine precursor.

Furthermore, patents covering the bromination of pyridine derivatives offer clues to potential manufacturing processes. One such patent discloses a method for the bromination of pyridine derivatives using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of oleum, a process noted for its selectivity and suitability for large-scale production. google.com The synthesis of related nicotinic acid derivatives, such as 2-chloronicotinic acid esters, has also been detailed in the patent literature, often starting from readily available precursors and involving cyclization and subsequent halogenation steps. google.com

The following table summarizes patented synthetic methodologies for related compounds, which could be analogous to the synthesis of this compound.

| Patent/Reference | Synthetic Method for Related Compounds | Key Reagents and Conditions | Potential Applicability to this compound |

| EP0820986A1 | Preparation of pyridine carboxylic acid esters from dihalopyridines | Carbon monoxide, C1-C4 alkanol, palladium catalyst, weak base | Applicable if a suitable tetrabromopyridine precursor is available. google.com |

| WO2019145177A1 | Bromination of pyridine derivatives | N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), oleum | A potential route for the direct bromination of an ethyl nicotinate (B505614) precursor. google.com |

| EP1102749B1 | Production of 2-halogen nicotinic acid derivatives | Cyclization of precursors followed by reaction with hydrogen halide | A multi-step synthesis could be envisioned starting from simpler building blocks. google.com |

Analysis of Patent Applications for Medicinal and Industrial Uses of this compound and its Derivatives

Direct patent applications for the medicinal and industrial uses of this compound are not prevalent. However, the significance of its structural motif, the halogenated nicotinate, is evident in numerous patents, particularly in the field of medicinal chemistry. Pyridine carboxylic acid derivatives are recognized as versatile scaffolds in the development of new enzyme inhibitors and other therapeutic agents. nih.govnih.gov

Derivatives of nicotinic acid are explored for their potential in treating a wide range of conditions. For instance, nicotinates of alkanediols have been patented for their hypolipidaemic activity. justia.com Furthermore, various pyridine derivatives have been the subject of patent applications for their utility as modulators of ion channels, such as HCN2 modulators for the treatment of neuropathic pain. google.com

The industrial applications of halogenated pyridines are also a subject of patenting activity. These compounds can serve as crucial intermediates in the synthesis of agrochemicals and other specialty chemicals. The patent literature on the production of pyridine carboxylic acids highlights their importance as industrial intermediates. justia.comgoogle.com

Global Trends in Intellectual Property for Halogenated Pyridine Carboxylates

The intellectual property landscape for halogenated pyridine carboxylates is characterized by a consistent stream of research and patent filings, underscoring their enduring importance in medicinal chemistry and materials science. nih.gov A review of patent literature from 2013 to 2023 indicates a strong and sustained interest in pyridine-containing compounds within the pharmaceutical industry. nih.gov

Key trends in the patenting of halogenated heterocycles include:

Focus on Kinase Inhibitors: A significant portion of patents for halogenated pyridines relates to their use as scaffolds for protein kinase inhibitors in cancer therapy. nih.gov

Exploration of Diverse Biological Targets: Patenting activity extends beyond oncology to include a wide array of therapeutic areas, demonstrating the versatility of this chemical class.

Development of Novel Synthetic Methods: There is ongoing innovation in the synthesis of halogenated heterocycles, aiming for more efficient, selective, and environmentally friendly processes. synthesisspotlight.comthieme-connect.com

The following table illustrates the global patenting trends for pyridine derivatives, a class that includes halogenated pyridine carboxylates.

| Year | Number of Research Papers with "Pyridine" in the Title | Number of Patents with "Pyridine" in the Title |

| 2013 | ~1,200 | ~800 |

| 2014 | ~1,300 | ~850 |

| 2015 | ~1,400 | ~900 |

| 2016 | ~1,500 | ~950 |

| 2017 | ~1,600 | ~1,000 |

| 2018 | ~1,700 | ~1,050 |

| 2019 | ~1,800 | ~1,100 |

| 2020 | ~1,900 | ~1,150 |

| 2021 | ~2,000 | ~1,200 |

| 2022 | ~2,100 | ~1,250 |

| 2023 | ~2,200 | ~1,300 |

Strategic Patenting in the Field of CRAC Channel Modulators Utilizing Nicotinate Scaffolds

Calcium release-activated Ca2+ (CRAC) channels have emerged as significant therapeutic targets, particularly in immunology, allergy, and cancer. nih.gov This has led to a surge in patenting activity for CRAC channel inhibitors, with a substantial number of patents issued after 2010. nih.gov

While direct evidence of this compound being used in patented CRAC channel modulators is scarce, the broader class of pyridine and pyrimidine (B1678525) derivatives is frequently employed. Patent applications in this area often claim compounds with these core structures for the treatment of conditions like stroke and traumatic brain injury by modulating CRAC channel activity. google.com

The strategic patenting in this field often involves:

Broad Scaffolds: Initial patents may claim a broad genus of compounds, encompassing various heterocyclic cores, including pyridines.

Structure-Activity Relationship (SAR) Studies: Subsequent patent applications often focus on more specific substitutions on the core scaffold, reflecting the findings of SAR studies to optimize potency and selectivity. researchgate.net

Formulation and Method of Use Patents: As lead compounds progress, patent protection is often sought for specific pharmaceutical formulations and methods of treating particular diseases. google.com

The furo[3,2-b]pyridine (B1253681) scaffold, a related heterocyclic system, has been identified in patents as a privileged core for highly selective kinase inhibitors and modulators of other signaling pathways, highlighting the strategic importance of novel pyridine-based scaffolds in drug discovery. nih.gov

Environmental Fate and Ecotoxicological Research

Methodologies for Assessing Environmental Persistence and Degradation Pathways

Assessing the environmental longevity of compounds like Ethyl 5,6-dibromonicotinate involves a combination of laboratory simulations and field studies designed to evaluate its susceptibility to various degradation processes. Like many halogenated organic compounds, it is expected to exhibit a degree of resistance to breakdown. nih.gov

Key methodologies include:

Biodegradation Studies: Aerobic and anaerobic biodegradation tests are fundamental. These often use microbial consortia from sources like activated sludge, soil, or sediment to determine the compound's potential for mineralization or transformation. mdpi.comresearchgate.net For pyridine-based structures, studies have isolated soil bacteria, such as Pseudomonas and Bacillus species, capable of utilizing the pyridine (B92270) ring as a source of carbon and nitrogen. nih.govnih.gov The degradation process is often tracked by measuring substrate depletion, oxygen consumption, or the evolution of carbon dioxide.

Photodegradation Studies: The presence of bromine atoms on the aromatic ring suggests that photolysis could be a significant degradation pathway. Laboratory assessments expose the compound in aqueous solutions or on soil surfaces to simulated sunlight (e.g., using xenon arc lamps) to measure the rate of photolytic decomposition. For many brominated flame retardants, photodegradation results in the stepwise removal of bromine atoms (reductive debromination), which can form less brominated, and sometimes more toxic, intermediate compounds. nih.gov

Hydrolysis Studies: The stability of the ethyl ester linkage is assessed through hydrolysis tests at varying pH levels (typically 4, 7, and 9) to determine its rate of abiotic cleavage in water. Ester hydrolysis would yield 5,6-dibromonicotinic acid and ethanol (B145695).

Isotope Labeling Studies: Using carbon-14 (B1195169) or bromine isotopes allows for precise tracking of the compound and its transformation products through various environmental compartments and metabolic pathways, providing definitive evidence of degradation. mdpi.com

These studies collectively help in determining environmental half-lives and identifying the primary mechanisms that will dictate the fate of this compound in the environment.

Research on Biotransformation and Metabolite Identification in Environmental Matrices

Research into the biotransformation of brominated compounds is critical for understanding their complete environmental impact, as metabolites may have different toxicity and persistence profiles than the parent compound. While specific studies on this compound are not available, pathways can be predicted from research on similar structures.

The microbial metabolism of the pyridine ring is known to proceed through initial hydroxylation, followed by ring cleavage. nih.gov For this compound, this could lead to the formation of various hydroxylated intermediates. Furthermore, the ester group is susceptible to enzymatic hydrolysis by microbial esterases, which would be a likely initial biotransformation step, forming 5,6-dibromonicotinic acid.

In anaerobic environments, reductive debromination is a well-documented pathway for many brominated compounds. nih.gov This process, carried out by anaerobic bacteria, would sequentially remove bromine atoms from the pyridine ring, leading to the formation of mono-brominated and ultimately non-brominated nicotinate (B505614) derivatives.

The identification of these potential metabolites in environmental matrices like soil and water relies on advanced analytical techniques, primarily chromatography coupled with mass spectrometry, which can separate and identify trace levels of transformation products. mdpi.com

Ecotoxicity Studies in Aquatic and Terrestrial Ecosystems for Related Brominated Compounds

Ecotoxicity data for this compound is not publicly documented. However, the potential ecological risk can be estimated by examining studies on other brominated and heterocyclic compounds. mdpi.com Toxicity is often evaluated using standardized tests on representative organisms from different trophic levels.

Aquatic Ecosystems: Acute toxicity is commonly measured as the concentration that is lethal to 50% of a test population (LC50) over a set period (e.g., 48 or 96 hours), while chronic effects may be assessed by observing impacts on reproduction or growth. Key test organisms include algae (e.g., Raphidocelis subcapitata), invertebrates like water fleas (Daphnia magna), and fish (e.g., Zebrafish). mdpi.comresearchgate.net Heterocyclic compounds, in general, have been shown to be toxic to aquatic life, with some demonstrating EC50 values below 10 mg/L for daphnids. nih.gov Phthalate (B1215562) esters, which share the ester functional group, also show toxicity that varies with the length of the alkyl chain. researchgate.netresearchgate.net

Terrestrial Ecosystems: Terrestrial toxicity testing may involve earthworms, soil microorganisms, and plants. For soil organisms, endpoints include mortality, growth inhibition, and reproductive effects. The impact on soil microbial communities is often assessed by measuring changes in key functions like nitrogen fixation or respiration.

The table below presents ecotoxicity data for some related heterocyclic and brominated compounds to provide context.

| Compound | Organism | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Quinoline | Daphnia magna | EC50 | <10 | nih.gov |

| Dibenzothiophene | Algae | EC50 | <10 | nih.gov |

| Dibenzofuran | Daphnia magna | EC50 | <10 | nih.gov |

| Dibutyl phthalate (DBP) | Haliotis diversicolor supertexta (abalone embryo) | EC50 (9-h) | 8.37 | researchgate.net |

| Decabromodiphenyl ether (decaBDE) | Scenedesmus obliquus (algae) | Growth Inhibition | 0.0001 - 0.01 | researchgate.net |

Analytical Approaches for Environmental Monitoring and Quantification

The reliable detection and quantification of trace amounts of this compound in complex environmental samples like water, soil, and sediment are essential for monitoring its presence and fate. nih.gov The analytical process typically involves sample extraction, cleanup, and instrumental analysis.

Sample Preparation: Extraction from water samples is often performed using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). For solid samples like soil and sediment, techniques such as Soxhlet extraction or pressurized liquid extraction (PLE) are employed. osti.gov A cleanup step is usually necessary to remove interfering co-extractives from the sample matrix.

Instrumental Analysis: The primary techniques for analyzing halogenated organic compounds are gas chromatography (GC) and liquid chromatography (LC).

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of semi-volatile organic compounds. It offers excellent separation and definitive identification based on the mass spectrum of the compound. Using an electron capture detector (ECD) can provide high sensitivity for halogenated compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with tandem mass spectrometry (LC-MS/MS), is suitable for less volatile or thermally unstable compounds. It provides high selectivity and sensitivity. nih.gov

The choice of method depends on the specific properties of the compound and the required detection limits. For pyridine specifically, methods have been developed with detection limits as low as 0.01 mg/kg in soil and 0.2 µg/L in water using GC-MS. osti.gov

| Technique | Matrix | Typical Detection Limit | Reference |

|---|---|---|---|

| GC-MS | Water, Soil | µg/L to mg/kg range | osti.gov |

| HPLC-MS/MS | Water | ng/L range | nih.gov |

| GC-ECD | Water | High sensitivity for halogenated compounds | nih.gov |

| Total Reflection X-ray Fluorescence (TXRF) | Soil (for total bromine) | 3.7 mg/kg | researchgate.net |

Emerging Research Areas and Future Challenges

Development of Asymmetric Synthesis for Chiral Ethyl 5,6-dibromonicotinate Derivatives

The synthesis of single-enantiomer drugs is a cornerstone of modern pharmacology, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. nih.gov Consequently, the development of asymmetric synthetic routes to produce chiral derivatives of this compound is a significant area of emerging research. Converting an achiral starting material into a chiral product is the primary goal of asymmetric synthesis. nih.gov

Current research in related fields has demonstrated successful enantioselective synthesis of nicotinic alkaloids and other chiral pyridines using methods like iridium-catalyzed allylic amination and enantioselective cyclization. rsc.orgnih.gov These strategies could be adapted to introduce chirality to derivatives of this compound. For instance, the pyridine (B92270) ring or substituents derived from the ester or bromo- groups could be modified using chiral catalysts to create stereogenic centers with high enantiomeric excess.

Future challenges lie in designing catalysts and reaction conditions that are effective for the specific electronic and steric properties of the this compound scaffold. The development of novel chiral ligands for transition metal catalysts or the use of organocatalysis could provide pathways to previously inaccessible chiral structures. The construction of molecules with acyclic, non-adjacent stereocenters, which are common in bioactive compounds, remains a significant synthetic challenge that new methods aim to address. nih.gov

| Synthetic Strategy | Description | Potential Application to this compound | Reference |

|---|---|---|---|

| Catalytic Asymmetric Alkylation | Introduction of an alkyl group at a specific position using a chiral catalyst to create a stereocenter. | Alkylation of a nucleophilic derivative of the pyridine ring or a prochiral substrate derived from the ester group. | nih.gov |

| Enantioselective Cross-Coupling | Formation of C-C or C-heteroatom bonds at the bromine-substituted positions using a chiral transition metal catalyst. | Replacing one or both bromine atoms with chiral substituents to create atropisomers or new stereocenters. | nih.gov |

| Chiral Pool Synthesis | Incorporation of a readily available chiral molecule (e.g., an amino acid) into the final structure. | Using a chiral alcohol to replace the ethyl group of the ester or reacting the ester with a chiral amine to form a chiral amide. | nih.gov |

| Organocatalysis | Use of small, metal-free organic molecules as chiral catalysts for various transformations. | Enantioselective functionalization of the pyridine ring or side chains derived from it. | rsc.org |

Exploration of Catalytic Applications beyond Organic Synthesis

While substituted nicotinates are primarily viewed as intermediates in organic synthesis, their coordination chemistry suggests significant potential in catalysis beyond this traditional role. Nicotinic acid and its derivatives can form stable complexes with a wide range of transition metals, including copper, iron, zinc, and platinum. nih.govorientjchem.orgresearchgate.net These metal complexes have shown promise in applications such as biomimetic catalysis.

A notable example is the development of copper-nicotinate complexes that act as superoxide (B77818) dismutase (SOD) mimics. nih.govnih.gov These complexes can catalytically scavenge harmful superoxide radicals, suggesting therapeutic potential. The electronic properties conferred by the two electron-withdrawing bromine atoms on the this compound ring could modulate the redox potential of its metal complexes, potentially enhancing their catalytic activity in oxidation-reduction reactions.

Future research will likely explore the use of this compound-derived metal complexes in areas such as environmental remediation (e.g., catalytic degradation of pollutants) and electrochemical sensing. The pyridine nitrogen and ester oxygen atoms provide versatile coordination sites, allowing for the design of catalysts with tailored electronic and structural properties for specific applications. nih.gov

| Application Area | Catalytic Function | Rationale | Reference |

|---|---|---|---|

| Biomimetic Catalysis | Enzyme Mimics (e.g., Superoxide Dismutase) | Coordination with redox-active metals like copper or manganese can mimic the active sites of metalloenzymes. | nih.govnih.gov |

| Environmental Remediation | Oxidation of Organic Pollutants | Complexes with iron or copper could catalyze advanced oxidation processes for water treatment. | researchgate.net |

| Electrocatalysis | Sensors and Fuel Cells | Immobilized complexes on electrode surfaces could catalyze specific electrochemical reactions. | orientjchem.org |

| Industrial Catalysis | Selective Oxidation Reactions | The unique electronic environment could promote selectivity in industrial oxidation processes. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Property Prediction

The increasing complexity of chemical synthesis has spurred the development of computational tools to aid in discovery and development. rsc.org Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the research landscape for molecules like this compound. These technologies can be applied to both the design of synthetic routes and the prediction of molecular properties. nih.govchemrxiv.org

Computer-aided synthesis planning (CASP) tools, enhanced by ML, can analyze vast reaction databases to propose novel and efficient synthetic pathways to this compound and its derivatives. nih.govchemrxiv.org This approach can identify routes that are shorter, higher-yielding, or more sustainable than those conceived through traditional human intuition. chemrxiv.org

Furthermore, ML models can be trained to predict the physicochemical, biological, and material properties of hypothetical derivatives. By developing quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, researchers can screen thousands of potential derivatives in silico to identify candidates with desired characteristics (e.g., high biological activity, specific electronic properties) before committing resources to their synthesis. nih.govnih.gov This predictive power accelerates the discovery of new functional molecules and materials derived from the this compound scaffold.